molecular formula C10H2F4O4 B11853453 5,6,7,8-Tetrafluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid CAS No. 154679-01-3

5,6,7,8-Tetrafluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

Cat. No.: B11853453
CAS No.: 154679-01-3
M. Wt: 262.11 g/mol
InChI Key: PYXWQGROSJJGKB-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrafluoro-4-oxo-4H-chromene-2-carboxylic acid is a fluorinated derivative of chromene, a class of compounds known for their diverse biological activities and applications in various fields of science This compound is characterized by the presence of four fluorine atoms at positions 5, 6, 7, and 8 of the chromene ring, along with a carboxylic acid group at position 2 and a ketone group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrafluoro-4-oxo-4H-chromene-2-carboxylic acid typically involves the fluorination of a suitable chromene precursor. One common method is the reaction of 4-oxo-2-phenyl-4H-chromene-3-carboxylate with elemental fluorine or a fluorinating agent such as Selectfluor. The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective fluorination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow fluorination processes. These methods allow for better control over reaction parameters and can be optimized for higher yields and purity. Additionally, the use of safer and more environmentally friendly fluorinating agents is often preferred in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrafluoro-4-oxo-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like primary and secondary amines, under mild heating conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Substituted Chromene Derivatives: Formed through nucleophilic substitution reactions.

    Hydroxylated Chromene: Resulting from the reduction of the ketone group.

    Oxidized Derivatives: Including esters and other acid derivatives formed through oxidation reactions.

Scientific Research Applications

5,6,7,8-Tetrafluoro-4-oxo-4H-chromene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrafluoro-4-oxo-4H-chromene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of fluorine atoms and functional groups in 5,6,7,8-tetrafluoro-4-oxo-4H-chromene-2-carboxylic acid imparts distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

154679-01-3

Molecular Formula

C10H2F4O4

Molecular Weight

262.11 g/mol

IUPAC Name

5,6,7,8-tetrafluoro-4-oxochromene-2-carboxylic acid

InChI

InChI=1S/C10H2F4O4/c11-5-4-2(15)1-3(10(16)17)18-9(4)8(14)7(13)6(5)12/h1H,(H,16,17)

InChI Key

PYXWQGROSJJGKB-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC2=C(C1=O)C(=C(C(=C2F)F)F)F)C(=O)O

Origin of Product

United States

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